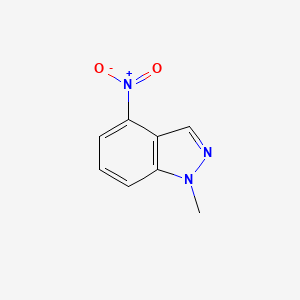

1-Methyl-4-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSQGIYFGWQTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299626 | |

| Record name | 1-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-43-4 | |

| Record name | 1-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Methyl-4-nitro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 26120-43-4

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] This document details the physicochemical properties, spectroscopic data, and proposed synthetic routes for this compound. Furthermore, it outlines key experimental protocols for its synthesis and potential downstream modifications, such as nitro group reduction, which are pivotal for creating diverse chemical libraries for drug screening. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel indazole-based therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 26120-43-4 | [5][6][7][8] |

| Molecular Formula | C₈H₇N₃O₂ | [5][6][8][9] |

| Molecular Weight | 177.16 g/mol | [6][9][10] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Methyl-4-nitroindazole | [5][8] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the indazole core and a singlet for the N-methyl group. The presence of the nitro group will influence the chemical shifts of the aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the bicyclic indazole system and the N-methyl group. |

| FT-IR | Characteristic peaks for N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching of the aromatic core. |

| Mass Spec. | A molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the formation of the 4-nitro-1H-indazole core followed by N-methylation.

2.1. Protocol 1: Synthesis of 4-Nitro-1H-indazole

This protocol is adapted from a general procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[11]

-

Materials:

-

2-Methyl-3-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

-

Overhead stirrer

-

-

Procedure:

-

In a reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare an aqueous solution of sodium nitrite (2.2 eq).

-

Add the sodium nitrite solution to the cooled acetic acid solution at once while stirring vigorously. An immediate precipitate should be observed.[11]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[11]

-

Filter the precipitate and concentrate the filtrate under reduced pressure.

-

Suspend the resulting solid in water, filter again, and dry to yield 4-nitro-1H-indazole.[11]

-

2.2. Protocol 2: N-Methylation of 4-Nitro-1H-indazole

This protocol is a general method for the N-alkylation of nitro-substituted heterocyclic compounds.

-

Materials:

-

4-Nitro-1H-indazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the methylating agent (2.0 eq) dropwise to the suspension.

-

Heat the reaction mixture (e.g., to 60°C) and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, evaporate the solvent.

-

Dissolve the crude product in ethyl acetate, wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography to obtain this compound.

-

Applications in Medicinal Chemistry

The indazole nucleus is a key component in numerous compounds with a wide array of biological activities.[2][4] Derivatives of this compound can be further functionalized to generate novel molecules for drug screening. A common and crucial transformation is the reduction of the nitro group to an amine, which can then serve as a handle for further derivatization.

3.1. Protocol 3: Reduction of the Nitro Group

This protocol provides a general method for the reduction of a nitro group to an amine on an indazole core.[1]

-

Materials:

-

This compound

-

Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (3.0 eq)

-

Saturated ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

-

Procedure:

-

Dissolve the this compound in ethanol.

-

Add iron powder and a saturated aqueous solution of ammonium chloride.

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

-

After the reaction is complete, filter the hot solution through Celite to remove the iron salts and concentrate the filtrate.

-

If SnCl₂ was used, basify the mixture with a sodium bicarbonate solution before extraction.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify if necessary to yield 1-Methyl-1H-indazol-4-amine.

-

3.2. Signaling Pathway Context

Derivatives of indazoles are actively being investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[1] One such critical pathway is the RAF-MEK-ERK pathway. The synthesis of libraries based on the this compound scaffold could lead to the discovery of novel inhibitors targeting kinases within this cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound(26120-43-4) 1H NMR spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound - CAS:26120-43-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical characteristics, a plausible synthetic route with detailed experimental protocols, and standard analytical methodologies for its characterization.

Core Chemical Properties

This compound is a nitro-substituted N-methylated indazole. The presence of the nitro group and the position of the methyl group on the indazole scaffold are critical determinants of its chemical reactivity and potential biological activity. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from data on closely related analogues and general principles of organic chemistry.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 26120-43-4 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Likely a solid powder | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| 1H NMR Spectrum | Data available | [2] |

| 13C NMR Spectrum | Data available | [2] |

| Mass Spectrum | Data available | [2] |

| IR Spectrum | Data available | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from a suitable precursor. A logical synthetic pathway involves the initial synthesis of 4-nitro-1H-indazole followed by a regioselective N-methylation.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline

This procedure is adapted from established methods for the synthesis of nitroindazoles from substituted anilines.

-

Materials:

-

2-Methyl-3-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 2-methyl-3-nitroaniline in glacial acetic acid in a flask equipped with a magnetic stirrer and cool the solution in an ice bath to approximately 0 °C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the stirred solution of 2-methyl-3-nitroaniline, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 4-nitro-1H-indazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound via N-Methylation

This protocol is based on general procedures for the N-alkylation of indazoles, which often favor the thermodynamically more stable N1-isomer under basic conditions.

-

Materials:

-

4-Nitro-1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Analytical Characterization Workflow

The structural confirmation of the synthesized this compound requires a combination of standard spectroscopic and spectrometric techniques.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a singlet for the N-methyl group and distinct aromatic protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, potentially coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Determine the molecular ion peak to confirm the molecular weight of 177.16 g/mol . The fragmentation pattern can provide further structural information.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching), aromatic C-H, and C=C bonds.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities or associated signaling pathways for this compound. However, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, and various substituted indazoles have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors. The nitro group can also influence biological activity, sometimes acting as a bio-reducible group under hypoxic conditions, a property exploited in some anticancer agents. Further research is required to elucidate the specific biological profile of this compound.

References

Spectroscopic Data of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-4-nitro-1H-indazole (CAS No: 26120-43-4). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. It serves as a valuable resource for the characterization and identification of this compound in a research and development setting.

Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 26120-43-4 |

| Molecular Formula | C₈H₇N₃O₂[1][2] |

| Molecular Weight | 177.16 g/mol [1] |

| Structure |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from analogous compounds and general principles of spectroscopy, and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | H-5 |

| ~ 7.9 - 8.1 | d | 1H | H-7 |

| ~ 7.5 - 7.7 | t | 1H | H-6 |

| ~ 8.1 - 8.3 | s | 1H | H-3 |

| ~ 4.1 - 4.3 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-7a |

| ~ 138 - 140 | C-4 |

| ~ 133 - 135 | C-3 |

| ~ 125 - 127 | C-5 |

| ~ 122 - 124 | C-3a |

| ~ 118 - 120 | C-6 |

| ~ 110 - 112 | C-7 |

| ~ 35 - 37 | N-CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 161 | [M-O]⁺ |

| 147 | [M-NO]⁺ |

| 131 | [M-NO₂]⁺ |

| 104 | [M-NO₂-HCN]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | C-H Aromatic Stretch |

| ~ 2950 - 3000 | Medium | C-H Aliphatic Stretch (CH₃) |

| ~ 1520 - 1540 | Strong | NO₂ Asymmetric Stretch |

| ~ 1340 - 1360 | Strong | NO₂ Symmetric Stretch |

| ~ 1600 - 1620 | Medium | C=C Aromatic Ring Stretch |

| ~ 1450 - 1500 | Medium | C=N Ring Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data (Solvent: Acetonitrile)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 280 - 320 | To be determined | π → π |

| ~ 350 - 400 | To be determined | n → π |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above, based on standard laboratory practices for nitroaromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : Approximately 12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Spectral Width : Approximately 220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the internal standard (TMS).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., GC-MS).

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

EI-MS Acquisition :

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-400.

-

Inlet System : Direct insertion probe or gas chromatography inlet.

-

-

Data Analysis : Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

IR Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

-

Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A UV-Vis spectrophotometer.

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) of a known concentration.

-

UV-Vis Acquisition :

-

Wavelength Range : 200-800 nm.

-

Blank : Use the pure solvent as a blank to zero the absorbance.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

In-depth NMR Analysis of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of 1-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, experimentally derived NMR data for this specific molecule, this guide synthesizes predicted spectral information based on established principles of NMR spectroscopy and data from structurally related analogs. This paper aims to serve as a valuable resource for the characterization and quality control of this compound.

Structure and Spectroscopic Properties

This compound possesses a bicyclic aromatic structure, the indazole ring system, substituted with a methyl group at the N1 position and a nitro group at the C4 position. The electron-withdrawing nature of the nitro group and the electronic effects of the pyrazole ring significantly influence the chemical shifts of the protons and carbons in the benzene ring, leading to a characteristic NMR spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized in Table 1. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.3 - 8.5 | s | - |

| H-5 | ~7.9 - 8.1 | d | ~8.0 - 9.0 |

| H-6 | ~7.6 - 7.8 | t | ~7.5 - 8.5 |

| H-7 | ~8.1 - 8.3 | d | ~7.0 - 8.0 |

| N-CH₃ | ~4.1 - 4.3 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. The electron-withdrawing nitro group is expected to cause a downfield shift for the carbon atom to which it is attached (C-4) and influence the chemical shifts of the other carbons in the aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 - 137 |

| C-3a | ~140 - 142 |

| C-4 | ~148 - 150 |

| C-5 | ~120 - 122 |

| C-6 | ~128 - 130 |

| C-7 | ~115 - 117 |

| C-7a | ~123 - 125 |

| N-CH₃ | ~35 - 37 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocols

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Logical Workflow for Synthesis and Characterization

The synthesis of this compound typically involves the methylation of 4-nitro-1H-indazole. The following diagram illustrates a logical workflow for the synthesis and subsequent NMR analysis.

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the NMR analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental NMR data for the synthesized compound.

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-methyl-4-nitro-1H-indazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for obtaining high-quality spectra, and presents a logical workflow for spectral analysis.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected quantitative data for the principal vibrational modes. These assignments are based on established group frequency correlations and data from structurally related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3150 | Medium | Typically appears at slightly higher frequencies than aliphatic C-H stretches. |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 3000 | Medium | Corresponds to the stretching vibrations of the methyl group attached to the indazole nitrogen. |

| NO₂ Asymmetric Stretch | 1510 - 1550 | Strong | A strong and characteristic absorption for nitroarenes. |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong | Another strong and characteristic absorption for the nitro group. |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Medium | Multiple bands are expected due to the fused ring system. |

| C-N Stretch | 1300 - 1350 | Medium | Vibrations associated with the bonds within the indazole ring and the N-methyl bond. |

| N-N Stretch | 1100 - 1200 | Medium | Characteristic of the indazole ring system. |

| Aromatic C-H Out-of-Plane Bending | 750 - 850 | Strong | The specific position can provide information about the substitution pattern of the benzene ring. |

Experimental Protocols

Accurate and reproducible IR spectra are contingent on meticulous sample preparation and data acquisition. Below are detailed methodologies for two common techniques for analyzing solid samples like this compound.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a rapid and straightforward method for obtaining the IR spectrum of a solid sample with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

-

Crystal Cleaning: Before analysis, ensure the diamond crystal of the ATR accessory is impeccably clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent such as isopropanol or acetone, and allow it to dry completely.

-

Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[1]

-

Post-Analysis Cleaning: After the measurement is complete, raise the press arm, and carefully remove the sample from the crystal. Clean the crystal surface thoroughly as described in step 1.

Potassium Bromide (KBr) Pellet Transmission FT-IR Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, an agate mortar and pestle, a pellet-forming die, and a hydraulic press.

Methodology:

-

Material Preparation: Use spectroscopic grade potassium bromide (KBr). To eliminate absorbed moisture, which can interfere with the spectrum, dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours and store it in a desiccator.[2]

-

Sample Grinding and Mixing: In an agate mortar, weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[3] Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Pressing: Transfer the powdered mixture into the collar of a pellet-forming die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or translucent pellet.[4][5]

-

Background Spectrum Acquisition: With the sample chamber of the FTIR spectrometer empty, acquire a background spectrum.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will show the absorption bands of this compound.

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical relationships in the experimental and analytical processes for the IR spectroscopy of this compound.

Caption: Experimental workflow for IR spectroscopy.

Caption: Logical relationships in IR spectral analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. youtube.com [youtube.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 1-Methyl-4-nitro-1H-indazole, a nitroaromatic heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a standard experimental protocol for its analysis, presents expected mass spectral data based on a closely related isomer, and elucidates the probable fragmentation pathways under electron ionization (EI).

Introduction

This compound (C₈H₇N₃O₂) is a substituted indazole with a molecular weight of 177.16 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Electron ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable small molecules, providing characteristic fragmentation patterns that are invaluable for structural elucidation.

Experimental Protocols

A standard protocol for the analysis of this compound by mass spectrometry is detailed below. This protocol is based on established methods for similar nitroaromatic and heterocyclic compounds.[3]

Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile. For direct insertion probe analysis, a small amount of the solid sample can be used.

Instrumentation:

-

Mass Spectrometer: A gas chromatograph coupled to a mass selective detector (GC-MS) or a direct insertion probe mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ionization Energy: 70 eV.[3]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Inlet: Direct insertion probe or GC inlet.[3]

-

Mass Range: m/z 40-300.

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound (based on the isomer 2-Methyl-5-nitro-2H-indazole) [4]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 177 | [M]⁺ | 100 |

| 147 | [M - NO]⁺ | 5 |

| 131 | [M - NO₂]⁺ | 85 |

| 104 | [C₇H₆N]⁺ | 30 |

| 77 | [C₆H₅]⁺ | 25 |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the nitro group and the indazole ring system. The proposed fragmentation is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 177.

The primary fragmentation events are likely to be the loss of the nitro group as either a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO) with a subsequent loss of an oxygen atom.

-

Loss of a Nitro Radical (•NO₂): The molecular ion can undergo cleavage of the C-N bond to lose a nitro radical (mass 46), resulting in a prominent fragment ion at m/z 131.

-

Loss of Nitric Oxide (NO): A rearrangement can occur where an oxygen atom from the nitro group is transferred to the ring, followed by the loss of a nitric oxide molecule (mass 30), leading to a fragment at m/z 147.

-

Further Fragmentation: The fragment at m/z 131 can undergo further fragmentation, such as the loss of a molecule of hydrogen cyanide (HCN) to yield an ion at m/z 104. Subsequent fragmentation can lead to the formation of the phenyl cation at m/z 77.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Workflow

The general workflow for the analysis and characterization of this compound using mass spectrometry is depicted in the following diagram.

Caption: General workflow for mass spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The provided experimental protocol, predicted mass spectral data based on a close isomer, and the proposed fragmentation pathway serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, medicinal chemistry, and drug development for the identification and structural characterization of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties and Predicted Crystal Structure of 1-Methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this publication, this document compiles essential physicochemical data and offers a detailed analysis of closely related crystal structures. By examining the crystallographic data of analogous nitro-substituted indazole and imidazole derivatives, we can infer and discuss the expected molecular geometry, packing, and intermolecular interactions of this compound. This guide also outlines detailed experimental protocols for the synthesis and characterization of such compounds, providing a valuable resource for researchers in the field.

Introduction

Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents with applications as anti-cancer, anti-inflammatory, and antimicrobial therapies. The introduction of a nitro group and a methyl group to the indazole scaffold, as in this compound, can significantly modulate its electronic properties, solubility, and potential for intermolecular interactions, thereby influencing its biological activity and material properties. Understanding the three-dimensional structure of this molecule is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

This whitepaper addresses the current gap in crystallographic data for this compound by presenting a thorough analysis of its known properties and the crystal structures of analogous compounds. This comparative approach allows for a robust prediction of its structural characteristics.

Physicochemical and Spectroscopic Data

This compound is commercially available and has been characterized by various spectroscopic methods. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 26120-43-4 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | 141-142 °C | [2] |

| Boiling Point (Predicted) | 332.9 ± 15.0 °C | [2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -1.87 ± 0.30 | [2] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available for this compound, which is crucial for its identification and structural confirmation in solution.[3]

-

Mass Spectrometry: The compound has been characterized by mass spectrometry to confirm its molecular weight.[3]

Predicted Crystal Structure and Comparative Crystallographic Analysis

In the absence of a determined crystal structure for this compound, we can predict its key structural features by analyzing the crystallographic data of closely related molecules. For this purpose, we have selected 1-methyl-4,5-dinitro-1H-imidazole and 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole as representative examples.

Analysis of 1-Methyl-4,5-dinitro-1H-imidazole

This compound shares the 1-methyl-nitro-imidazole core with our target molecule. Its crystal structure reveals important information about the orientation of the nitro groups and the nature of intermolecular interactions.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.412(2) |

| b (Å) | 12.646(3) |

| c (Å) | 6.563(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 698.2(3) |

| Z | 4 |

Table 1: Crystal data for 1-methyl-4,5-dinitro-1H-imidazole.[4]

In this structure, the two nitro groups are twisted with respect to the imidazole plane, with dihedral angles of 24.2(3)° and 33.4(4)°.[4] The molecular packing is stabilized by non-classical intermolecular C-H···O hydrogen bonds.[4] It is plausible that this compound would also exhibit a twisted nitro group and engage in similar hydrogen bonding patterns.

Analysis of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole

This structure provides insight into the geometry of the indazole ring system when substituted with nitro groups.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4125(3) |

| b (Å) | 8.5371(3) |

| c (Å) | 13.0825(5) |

| α (°) | 90.401(2) |

| β (°) | 95.707(2) |

| γ (°) | 111.302(2) |

| Volume (ų) | 766.66(5) |

| Z | 2 |

Table 2: Crystal data for 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole.[5]

The indazole ring system in this molecule makes significant dihedral angles with the two nitro groups (57.0(3)° and 31.9(3)°).[5] The crystal packing is characterized by C-H···O interactions, forming one-dimensional chains.[5] This suggests that the nitro group in this compound is likely to be non-coplanar with the indazole ring and that C-H···O hydrogen bonds will play a crucial role in its crystal packing.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of nitro-substituted indazoles, based on established literature methods.

General Synthesis of Nitro-Indazoles

The synthesis of nitro-indazole derivatives often involves the nitration of an indazole precursor. A general procedure is outlined below.

Procedure:

-

Dissolution: Dissolve the indazole starting material in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling bath.

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and regioselectivity.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a specified period. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired nitro-indazole.

Characterization Methods

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Data Acquisition: Record the IR spectrum to identify the characteristic functional groups present in the molecule.

-

-

Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction analysis by slow evaporation of a saturated solution, or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

-

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive compilation of its known physicochemical properties and a predictive analysis of its structural features based on closely related compounds. The presented data and experimental protocols offer a valuable resource for researchers working on the synthesis, characterization, and application of nitro-indazole derivatives in drug discovery and materials science. The elucidation of the precise crystal structure of this compound through future experimental work is a critical next step that will undoubtedly provide deeper insights into its structure-property relationships.

References

Regioselective Synthesis of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise control of substituent placement on the indazole scaffold is paramount for modulating pharmacological activity. This technical guide provides an in-depth overview of the regioselective synthesis of 1-Methyl-4-nitro-1H-indazole, a key building block for various pharmaceutical compounds. The focus of this document is to furnish researchers with detailed experimental protocols and a clear understanding of the factors governing the regioselectivity of N-alkylation of the 4-nitroindazole core.

The primary challenge in the synthesis of N-alkylated indazoles lies in controlling the site of alkylation, as the indazole anion can be alkylated at either the N1 or N2 position, often leading to a mixture of regioisomers. For 4-nitroindazole, methylation under neutral conditions has been reported to predominantly yield the undesired 2-methyl derivative. However, strategic selection of the base and solvent system can overcome this inherent regioselectivity, favoring the formation of the thermodynamically more stable N1-isomer. This guide will focus on a robust protocol employing sodium hydride in tetrahydrofuran to achieve high N1-regioselectivity.

Reaction Data Summary

The following table summarizes the key quantitative data for the regioselective N1-methylation of 4-nitro-1H-indazole.

| Parameter | Value | Reference |

| Starting Material | 4-Nitro-1H-indazole | N/A |

| Product | This compound | [1][2][3][4] |

| Regioselective Methylating Agent | Methyl iodide (CH₃I) | N/A |

| Base | Sodium Hydride (NaH) | [5][6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5][6] |

| Typical Regioselectivity (N1:N2) | >95:5 (expected) | [5] |

| Expected Yield | High | [5] |

| CAS Number (Product) | 26120-43-4 | [1][2][3][4] |

| Molecular Formula (Product) | C₈H₇N₃O₂ | [1][4] |

| Molecular Weight (Product) | 177.16 g/mol | [1] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective synthesis of this compound.

Synthesis of this compound

Objective: To achieve high regioselectivity for the N1-methylation of 4-nitro-1H-indazole.

Materials:

-

4-Nitro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Syringe

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitro-1H-indazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the indazolide anion is typically observed.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Caption: N1-Regioselective Methylation Pathway.

Caption: Experimental Workflow for Synthesis.

References

- 1. scbt.com [scbt.com]

- 2. This compound(26120-43-4) 1H NMR [m.chemicalbook.com]

- 3. 26120-43-4|this compound|BLD Pharm [bldpharm.com]

- 4. pschemicals.com [pschemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 1-Methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and primary reaction mechanisms of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the regioselective synthesis of the title compound, focusing on the critical N-methylation step of the 4-nitro-1H-indazole precursor. Furthermore, it elaborates on a key reaction of this compound: the reduction of its nitro group to form the corresponding amine, a versatile intermediate for further functionalization.

Synthesis of this compound

The synthesis of this compound is primarily achieved through a two-step process: the synthesis of the 4-nitro-1H-indazole precursor followed by its regioselective N-methylation.

Synthesis of 4-Nitro-1H-indazole

The precursor, 4-nitro-1H-indazole, can be synthesized from 2-methyl-3-nitroaniline via a diazotization and cyclization reaction.

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole

-

Preparation of Sodium Nitrite Solution: Dissolve 20 g (0.29 mol) of sodium nitrite in 50 mL of water.

-

Reaction Setup: In a separate vessel, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to near 0°C.

-

Diazotization and Cyclization: Add the prepared sodium nitrite solution to the solution of 2-methyl-3-nitroaniline all at once with vigorous stirring. An immediate precipitate will form.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Work-up and Isolation: Filter the precipitate and concentrate the filtrate under reduced pressure. Suspend the resulting solid in water, filter again, and dry to yield the 4-nitro-1H-indazole product.

| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |

| 2-Methyl-3-nitroaniline | 152.15 | 0.13 | 20 g |

| Sodium Nitrite | 69.00 | 0.29 | 20 g |

| Glacial Acetic Acid | - | - | Solvent |

| Water | - | - | Solvent |

Table 1: Reagents for the synthesis of 4-Nitro-1H-indazole.

Regioselective N-Methylation of 4-Nitro-1H-indazole

The N-methylation of 4-nitro-1H-indazole can result in two isomers: this compound and 2-methyl-4-nitro-1H-indazole. The regioselectivity of this reaction is highly dependent on the reaction conditions. For the synthesis of the desired 1-methyl isomer, acidic conditions are generally favored. Under neutral conditions, the 2-methyl derivative is the major product.[1]

Reaction Mechanism: N-Methylation of 4-Nitro-1H-indazole

The mechanism for the N-methylation of indazoles is a critical aspect of their synthesis, with the regioselectivity being influenced by kinetic and thermodynamic factors. In the case of 4-nitro-1H-indazole, the nitrogen at the N1 position and the nitrogen at the N2 position are both potential sites for alkylation.

Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. The reaction conditions, therefore, play a pivotal role in determining the final product distribution.

-

Under Basic or Neutral Conditions: The methylation tends to favor the N2 position, leading to the formation of 2-methyl-4-nitro-2H-indazole as the major product. This is often considered the kinetically controlled pathway.

-

Under Acidic Conditions: The reaction favors the formation of the thermodynamically more stable N1-isomer, yielding this compound.

A general procedure for the N-methylation of indazoles involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of methyl iodide.[2] To achieve the desired regioselectivity for the 1-methyl isomer of 4-nitro-indazole, the reaction would likely be carried out under acidic conditions, although specific protocols in the searched literature are not detailed for this particular transformation.

Experimental Protocol: N1-Methylation of 4-Nitro-1H-indazole (General Procedure)

-

Reaction Setup: To a solution of 4-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃) at 0°C.

-

Addition of Methylating Agent: Stir the mixture for a short period, then add methyl iodide dropwise at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to separate the N1 and N2 isomers.

| Reactant | Role |

| 4-Nitro-1H-indazole | Starting Material |

| Methyl Iodide | Methylating Agent |

| Base (e.g., NaH, K₂CO₃) | Proton Abstractor |

| Solvent (e.g., DMF, THF) | Reaction Medium |

Table 2: General reagents for the N-methylation of 4-Nitro-1H-indazole.

Key Reactions of this compound

A primary and synthetically useful reaction of this compound is the reduction of the nitro group to an amine. This transformation yields 1-methyl-1H-indazol-4-amine, a valuable intermediate for the synthesis of various biologically active molecules.

Reduction of the Nitro Group

The reduction of the nitro group can be achieved using various reducing agents, with common methods employing iron powder in the presence of an acid or a salt like ammonium chloride, or using tin(II) chloride.[2][3]

Reaction Mechanism: Reduction of this compound

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The mechanism with metals like iron or tin in an acidic medium generally proceeds through a series of single electron transfers and protonations. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

Experimental Protocol: Reduction of this compound to 1-Methyl-1H-indazol-4-amine

-

Reaction Setup: Dissolve the this compound derivative in ethanol or ethyl acetate.

-

Addition of Reducing Agent: Add iron powder (approximately 5.0 equivalents) and a saturated aqueous solution of ammonium chloride.

-

Reaction Progression: Heat the mixture to reflux for 2-6 hours, monitoring the consumption of the starting material by TLC.

-

Work-up and Isolation (with Iron): After the reaction is complete, filter the hot solution through Celite to remove the iron salts. Concentrate the filtrate.

-

Alternative with Tin(II) Chloride: Alternatively, use tin(II) chloride (SnCl₂) (approximately 3.0 equivalents) in a suitable solvent. After the reaction, basify the mixture with a sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer, concentrate it, and purify the resulting amine, which can often be used directly in subsequent steps.

| Reagent | Equivalents | Role |

| Iron Powder (Fe) | ~5.0 | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | - | Proton Source |

| Tin(II) Chloride (SnCl₂) | ~3.0 | Reducing Agent |

| Ethanol or Ethyl Acetate | - | Solvent |

Table 3: Reagents for the reduction of the nitro group.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway to this compound.

Reduction of this compound

Caption: Reduction of this compound.

Experimental Workflow for Nitro Group Reduction

Caption: Workflow for the reduction of the nitro group.

References

Stability and Storage of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-Methyl-4-nitro-1H-indazole (CAS No. 26120-43-4). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for experimental and developmental purposes. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related nitroaromatic and indazole compounds, alongside general principles of chemical stability and handling.

Compound Properties and Recommended Storage

This compound is a crystalline powder.[1] Proper storage is crucial to prevent degradation and maintain its chemical integrity. The following table summarizes the known properties and recommended storage conditions.

| Property | Value/Recommendation | Source |

| CAS Number | 26120-43-4 | N/A |

| Molecular Formula | C₈H₇N₃O₂ | N/A |

| Molecular Weight | 177.16 g/mol | N/A |

| Physical Form | Crystalline Powder | [1] |

| Recommended Storage Temperature | 2-8°C | [1] |

| Light Sensitivity | Store in a light-resistant container. Nitroaromatic compounds can be susceptible to photodegradation. | Inferred from general chemical principles |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Inferred from general chemical principles |

| Container | Use a tightly sealed, non-reactive container such as an amber glass vial. | Inferred from general chemical principles |

Handling and Safety Precautions

Nitroaromatic compounds, as a class, are known to be poisons and irritants. Therefore, appropriate safety measures should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye protection.

-

Respiratory Protection: Avoid inhalation of the powder. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

General Hygiene: Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

A logical workflow for the handling and stability assessment of a research chemical like this compound is presented below.

Caption: Workflow for Handling and Stability Assessment of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These are based on standard practices for forced degradation studies and should be adapted as needed.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial to separate the intact compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for nitroaromatic compounds.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. The compound should be subjected to the following stress conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently. Neutralize before analysis. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 70°C) for a specified duration. |

| Photostability | Expose a solution and the solid compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel. |

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.

The logical flow for conducting these stability studies is outlined in the following diagram.

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

While specific stability data for this compound is limited, by adhering to the storage and handling guidelines for nitroaromatic compounds and implementing a robust stability testing program, researchers can ensure the quality and reliability of this compound for their studies. The recommended storage condition is 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere.[1] A well-designed forced degradation study will be instrumental in understanding its intrinsic stability and identifying any potential degradation products.

References

A Technical Guide to the Theoretical and Computational Profile of 1-Methyl-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Methyl-4-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document synthesizes information from closely related analogs, including other nitro-substituted indazoles and imidazoles, to project its structural, spectroscopic, and electronic properties. This guide covers the probable synthetic pathways, predicted spectroscopic characteristics (FT-IR, NMR, and UV-Vis), and in-depth computational analyses including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO-LUMO), and Mulliken charge distribution. The potential for nonlinear optical (NLO) activity is also discussed based on theoretical calculations of related compounds. Detailed experimental protocols for synthesis and characterization are provided as generalized procedures. All quantitative data are summarized in structured tables for clarity and comparative purposes. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Introduction

Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of specific substituents, such as a methyl group and a nitro group, can significantly modulate the physicochemical and biological properties of the indazole scaffold.[2] this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed investigation for potential applications in medicinal chemistry and materials science.

This guide provides a theoretical and computational exploration of this compound. By drawing parallels with structurally similar molecules, we aim to provide a robust predictive model of its behavior and properties.

Synthesis and Experimental Protocols

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of related compounds.[3][4][5] The proposed pathway involves the diazotization of a substituted aniline followed by intramolecular cyclization, and subsequent N-methylation.

Proposed Synthetic Pathway

The synthesis is anticipated to proceed in two key stages: the formation of the 4-nitro-1H-indazole core, followed by regioselective methylation at the N1 position.

Experimental Protocol for the Synthesis of 4-Nitro-1H-indazole

This protocol is adapted from the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[4]

-

Preparation of Nitrite Solution : Dissolve sodium nitrite (0.29 mol) in 50 mL of water.

-

Reaction Setup : In a separate vessel, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid and cool the mixture to near 0 °C.

-

Diazotization : Add the sodium nitrite solution to the aniline solution all at once with vigorous stirring. An immediate precipitate should form.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Isolation : Filter the precipitate and concentrate the filtrate under reduced pressure. The resulting solid is then suspended in water, filtered again, and dried to yield 4-nitro-1H-indazole.[4]

Experimental Protocol for N-Methylation

This is a general procedure for the N-methylation of indazoles.[3]

-

Preparation : Suspend sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C.

-

Indazole Addition : Add a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at room temperature for 1 hour.

-

Methylation : Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification : Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

The spectroscopic signature of this compound can be predicted based on data from analogous compounds.

FT-IR and FT-Raman Spectroscopy

The vibrational spectrum is expected to be characterized by the stretching and bending modes of its functional groups. Theoretical calculations using DFT methods are often employed to assign these vibrational modes.[6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| N-H Stretch (of precursor) | ~3300-3400 (broad) | - |

| C-H Aromatic Stretch | ~3100 | ~3100 |

| C-H Aliphatic Stretch (CH₃) | ~2950 | ~2950 |

| C=C Aromatic Stretch | ~1600, 1480 | ~1600, 1480 |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 |

| Table 1: Predicted FT-IR and FT-Raman vibrational frequencies for this compound based on data for related nitro-indazoles.[2] |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. Chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. Theoretical calculations, such as the GIAO method, can provide accurate predictions of NMR chemical shifts.[8][9]

| ¹H NMR | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~3.8-4.3 |

| Aromatic Protons | ~7.4-8.3 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~35-40 |

| Aromatic Carbons | ~110-150 |

| Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ or DMSO-d₆.[10][11] |

UV-Vis Spectroscopy

The electronic absorption spectrum, determined by UV-Vis spectroscopy, reveals information about the electronic transitions within the molecule. The presence of the nitro group and the extended π-system of the indazole ring are expected to result in absorption bands in the UV-visible region.

Computational Analysis

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[12]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and the energy required for electronic excitation.[12][13] A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule.[13] For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group.

| Parameter | Predicted Value (eV) |

| E(HOMO) | ~ -6.5 to -7.5 |

| E(LUMO) | ~ -2.5 to -3.5 |

| Energy Gap (ΔE) | ~ 3.5 to 4.5 |

| Table 3: Predicted HOMO-LUMO energies and energy gap for this compound based on DFT calculations of similar compounds.[13][14] |

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15] For this compound, the most negative potential (red regions) is expected to be localized around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[16] Significant interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring, indicating substantial electron delocalization.[17]

Mulliken Charge Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. In this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen atoms will likely have positive charges. This charge distribution influences the molecule's dipole moment and reactivity.[13]

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in nonlinear optics. The presence of an electron-donating group (the indazole ring system) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system suggests that this compound may exhibit significant NLO properties. Computational studies on similar nitro-substituted aromatic compounds have shown that they can possess hyperpolarizability values significantly greater than that of standard materials like urea.[17]

| NLO Parameter | Predicted Value (a.u.) |

| Dipole Moment (μ) | ~ 5 - 7 D |

| First Hyperpolarizability (β₀) | > 10⁻³⁰ esu |

| Table 4: Predicted nonlinear optical properties for this compound based on theoretical calculations of related molecules.[17] |

Conclusion